N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a methoxyphenyl group and a dioxopyrrolidinyl group attached to a benzohydrazide core. Benzohydrazides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-methoxybenzohydrazide with a suitable dioxopyrrolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological studies, particularly in the inhibition of specific enzymes and as a potential antimicrobial agent.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of bacterial growth or other biological effects .
Comparison with Similar Compounds
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can be compared with other benzohydrazide derivatives such as:
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: Similar in structure but with a different position of the methoxy group, leading to variations in biological activity.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have different substituents on the benzohydrazide core, resulting in distinct chemical and biological properties.
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H17N3O4/c1-25-15-10-6-5-9-14(15)21-16(22)11-13(18(21)24)19-20-17(23)12-7-3-2-4-8-12/h2-10,13,19H,11H2,1H3,(H,20,23) |
InChI Key |
KXPJVVKZPQYPNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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